3,4-Diamino-5-bromobenzonitrile

Cross-coupling Bond dissociation energy Oxidative addition

3,4-Diamino-5-bromobenzonitrile (CAS 1417371-78-8) is a polysubstituted aromatic building block with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol. The compound features a 1,2-diamino (ortho-diamino) motif, a nitrile group at the 1-position, and a bromine atom at the 5-position, creating a densely functionalized benzene ring suitable for divergent synthetic elaboration.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1417371-78-8
Cat. No. B1402022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-5-bromobenzonitrile
CAS1417371-78-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Br)C#N
InChIInChI=1S/C7H6BrN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2
InChIKeyLIULHHPOZZYTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-5-bromobenzonitrile (CAS 1417371-78-8): Core Structural & Procurement Profile


3,4-Diamino-5-bromobenzonitrile (CAS 1417371-78-8) is a polysubstituted aromatic building block with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . The compound features a 1,2-diamino (ortho-diamino) motif, a nitrile group at the 1-position, and a bromine atom at the 5-position, creating a densely functionalized benzene ring suitable for divergent synthetic elaboration . It is commercially supplied as a research-grade chemical (typically ≥98% purity) and is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, with specific vendor classification as a Protein Degrader Building Block [1].

Why 3,4-Diamino-5-bromobenzonitrile Cannot Be Replaced by Non-Halogenated or Alternative Halogen Diaminobenzonitrile Analogs


The value of 3,4-diamino-5-bromobenzonitrile resides in the specific synergy of its three functional groups: the ortho-diamino pair enables condensation to benzimidazoles, quinoxalines, and related heterocycles, while the bromine atom at the 5-position provides a universal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated 3,4-diaminobenzonitrile (CAS 17626-40-3). Compared to the 5-chloro or 5-fluoro analogues, the C–Br bond offers a distinctly superior reactivity profile in oxidative addition with Pd(0) catalysts, which is the rate-determining step in many cross-coupling cycles [1]. This difference in bond dissociation energy and leaving-group ability means that synthetic routes optimized for the bromo derivative cannot be directly translated to chloro or fluoro congeners without significant re-optimization of catalyst, ligand, temperature, and reaction time. Consequently, procurement of the exact bromo substitution pattern is mandatory for researchers executing published procedures or maintaining batch-to-batch consistency in multi-step synthetic campaigns .

Quantitative Differentiation Evidence for 3,4-Diamino-5-bromobenzonitrile vs. Closest Analogs


C–Br Bond Dissociation Energy and Pd-Catalyzed Cross-Coupling Reactivity Differential

The bromine substituent in 3,4-diamino-5-bromobenzonitrile provides a C–Br bond dissociation energy (BDE) of approximately 337 kJ/mol, significantly lower than the C–Cl BDE (~397 kJ/mol) of the corresponding 5-chloro analogue and the C–F BDE (~485 kJ/mol) of the 5-fluoro analogue. This lower BDE translates to a faster rate of oxidative addition to Pd(0), which is the turnover-limiting step in Suzuki-Miyaura and related cross-coupling reactions [1]. In contrast, the non-halogenated 3,4-diaminobenzonitrile (CAS 17626-40-3) lacks this functional handle entirely, precluding direct arylation at the 5-position. The 5-iodo analogue would possess an even lower BDE (~280 kJ/mol) but is frequently disfavored due to higher cost, lower stability, and greater propensity for undesirable homocoupling side reactions, making the bromo derivative the empirically preferred balance of reactivity and practicality in medicinal chemistry building block collections [2].

Cross-coupling Bond dissociation energy Oxidative addition Palladium catalysis

Predicted Physicochemical Property Differentiation: Boiling Point, Density, and pKa

3,4-Diamino-5-bromobenzonitrile exhibits a predicted boiling point of 369.9±42.0 °C, a predicted density of 1.76±0.1 g/cm³, and a predicted pKa of 1.28±0.10 . These values reflect the contribution of the heavy bromine atom (atomic mass 79.9 Da) to molecular weight and polarizability. By comparison, the non-halogenated 3,4-diaminobenzonitrile (MW 133.15 g/mol) has a reported melting point of 144–148 °C and is a colorless to brown solid, while the 5-bromo derivative (MW 212.05 g/mol) is described as a lumpy powder with a tan to light-brown color [1]. The significantly higher molecular weight and predicted boiling point of the bromo derivative impact chromatographic retention times, distillation feasibility, and sublimation behavior during purification. The low predicted pKa (~1.28) indicates that the amino groups are only protonated under strongly acidic conditions, which is relevant for acid-base extraction protocols and salt formation strategies that may differ from non-halogenated or less electron-withdrawing analogues.

Physicochemical properties Boiling point Density pKa Purification

Commercial Availability as a Protein Degrader (PROTAC) Building Block vs. Generic Diaminobenzonitriles

3,4-Diamino-5-bromobenzonitrile is explicitly catalogued under the 'Protein Degrader Building Blocks' product family by specialty chemical suppliers [1]. This classification is not assigned to the non-halogenated 3,4-diaminobenzonitrile or to the corresponding 5-chloro or 5-fluoro analogues in the same supplier catalogs, indicating a market-recognized utility in the assembly of heterobifunctional PROTAC molecules . The ortho-diamino motif serves as a functionalizable scaffold for attaching E3 ligase ligands (e.g., thalidomide-based cereblon binders or VHL ligands), while the bromine atom at the 5-position provides a synthetic handle for late-stage diversification via cross-coupling to introduce target-protein-binding warheads . This dual orthogonal reactivity is unique to the bromo-substituted ortho-diamino isomer and is not replicable with non-halogenated or meta-substituted diaminobenzonitrile isomers.

PROTAC Protein degrader Building block Targeted protein degradation

Storage and Stability Requirements: Low-Temperature Storage Mandate vs. Ambient-Stable Non-Halogenated Analogues

3,4-Diamino-5-bromobenzonitrile requires storage at -20°C for long-term stability, as specified by multiple vendors . In contrast, the non-halogenated 3,4-diaminobenzonitrile (CAS 17626-40-3) is stable under ambient conditions, typically stored in amber vials at room temperature or in a -20°C freezer without a strict cold-chain mandate [1]. The enhanced storage stringency for the bromo derivative is attributable to the weaker C–Br bond, which is more susceptible to photolytic or thermal degradation, and to the higher reactivity of the bromoarene moiety toward nucleophilic displacement or reductive dehalogenation over time. For procurement planning, this means that 3,4-diamino-5-bromobenzonitrile shipments require cold-pack or dry-ice packaging during transit and immediate transfer to -20°C upon receipt, whereas non-halogenated or chloro analogues can be shipped at ambient temperature .

Storage stability Cold chain Chemical stability Procurement logistics

Optimal Application Scenarios for 3,4-Diamino-5-bromobenzonitrile Based on Quantitative Differentiation Evidence


PROTAC Linker Assembly and Heterobifunctional Degrader Synthesis

The ortho-diamino motif serves as a condensation-ready scaffold for attachment of E3 ligase-recruiting ligands (cereblon or VHL), while the 5-bromo substituent enables late-stage Suzuki or Buchwald-Hartwig coupling to introduce diverse target-protein-binding warheads. This dual orthogonal reactivity, explicitly recognized by vendor classification as a 'Protein Degrader Building Block' [1], is the primary application scenario supporting procurement of this specific compound over non-halogenated or alternative halogen diaminobenzonitrile isomers.

Benzimidazole and Quinoxaline Library Synthesis with Downstream Diversification

The 1,2-diamino groups readily condense with aldehydes, ketones, or carboxylic acid derivatives to form benzimidazoles or quinoxalines. The retained bromine atom at the 5-position of the resulting heterocycle then serves as a diversification point for parallel library synthesis via palladium-catalyzed cross-coupling [2]. This strategy is inaccessible with non-halogenated 3,4-diaminobenzonitrile, which yields a terminal, non-diversifiable heterocycle after condensation.

Orthogonal Functionalization for Multi-Step Medicinal Chemistry Campaigns

When a synthetic sequence requires (a) heterocycle formation via diamine condensation, (b) nitrile functional group interconversion (hydrolysis to acid, reduction to amine), and (c) aryl functionalization via cross-coupling, the specific substitution pattern of 3,4-diamino-5-bromobenzonitrile uniquely satisfies all three requirements in a single intermediate. The lower C–Br bond dissociation energy compared to C–Cl or C–F analogues ensures that the bromo substituent can be selectively addressed in the presence of the nitrile and heterocycle functionalities under mild catalytic conditions [3].

Isotopic Labeling and Mass Spectrometry Probe Synthesis

The bromine atom provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) that facilitates mass spectrometry-based reaction monitoring and product identification without the need for external labeling reagents. This built-in isotopic handle is absent in chloro (³⁵Cl:³⁷Cl ≈ 3:1) and fluoro (monoisotopic) analogues, making the bromo derivative preferable for mechanistic studies and pharmacokinetic assays where mass spectral tracking of intermediates is required.

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